1-ニトロソ-1H-イミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

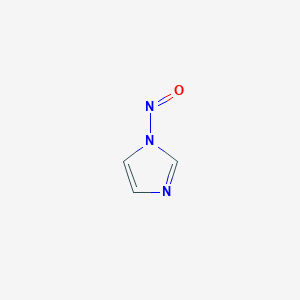

1-nitroso-1h-imidazole is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The nitroso group attached to the imidazole ring imparts distinct chemical and biological properties to the compound.

科学的研究の応用

1-nitroso-1h-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

Industry: It is used in the manufacture of polymers and other engineered materials.

作用機序

Biochemical Pathways

1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

, which could influence its bioavailability.

Action Environment

The action of 1-nitroso-1H-imidazole can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .

準備方法

The synthesis of 1-nitroso-1h-imidazole can be achieved through various synthetic routes. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid . Another approach includes the reaction of imidazole with nitrosating agents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the compound .

化学反応の分析

1-nitroso-1h-imidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroimidazole derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

1-nitroso-1h-imidazole can be compared with other similar compounds, such as:

Nitroimidazoles: These compounds also contain a nitro group and have similar antimicrobial properties.

1,2,4-Triazoles: These heterocyclic compounds share structural similarities with imidazoles and have diverse applications in medicine and industry.

Tetrazoles: Another class of nitrogen-rich heterocycles with applications in pharmaceuticals and materials science.

The uniqueness of 1-nitroso-1h-imidazole lies in its specific chemical structure and the presence of the nitroso group, which imparts distinct reactivity and biological activity.

生物活性

1-Nitroso-1H-imidazole (NI) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Nitroso-1H-imidazole is characterized by its nitroso group (-N=O) attached to an imidazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is C3H4N4O, and it exhibits inherent fluorescence properties, making it useful as a fluorophore in scientific studies.

The biological activity of 1-nitroso-1H-imidazole is linked to several biochemical pathways:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial and antifungal properties. It is believed to disrupt microbial cell function through oxidative stress mechanisms and interference with metabolic pathways .

- Cytotoxic Effects : Research indicates that NI can induce cytotoxicity in various cell lines, potentially making it a candidate for cancer therapy. Its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic profile .

- Fluorescence Applications : As a fluorophore, NI can be utilized in detecting ligands and studying cellular processes, enhancing its role in biochemical research .

Pharmacokinetics

The pharmacokinetic profile of 1-nitroso-1H-imidazole has not been extensively characterized; however, its reactivity suggests that environmental factors can influence its action. The compound's stability and interaction with biological systems are critical for its application in therapeutic contexts.

Research Findings and Case Studies

Several studies have highlighted the biological activities of 1-nitroso-1H-imidazole:

- Antimicrobial Studies : In one study, various derivatives of imidazole were synthesized and tested for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting the effectiveness of imidazole derivatives, including NI, against these bacteria .

| Compound | Zone of Inhibition (mm) |

|---|---|

| NI | 20 (E. coli) |

| 22 (P. aeruginosa) | |

| 21 (B. subtilis) | |

| 19 (B. megaterium) |

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of NI on cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent .

Applications in Medicine and Industry

The versatility of 1-nitroso-1H-imidazole extends beyond basic research:

- Medicinal Chemistry : Researchers are exploring the use of NI as a scaffold for developing novel therapeutic agents targeting infections and cancer. Its ability to participate in diverse chemical reactions makes it a valuable building block in drug design .

- Industrial Uses : Beyond biological applications, NI is also employed in the manufacture of polymers and other engineered materials due to its chemical reactivity and stability under various conditions.

Safety Considerations

While 1-nitroso-1H-imidazole shows promise in various applications, safety precautions are essential when handling this compound due to its potential toxicity and reactivity. Proper laboratory protocols should be followed to mitigate risks associated with exposure .

特性

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。